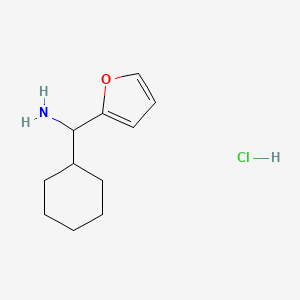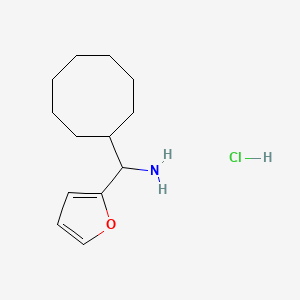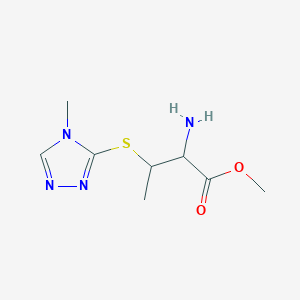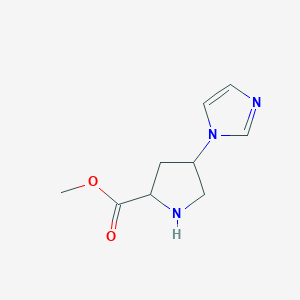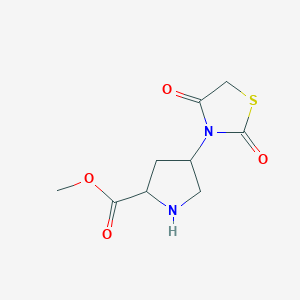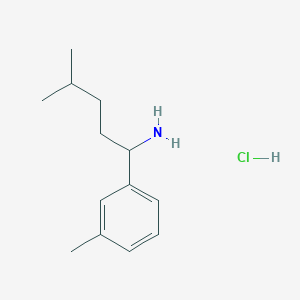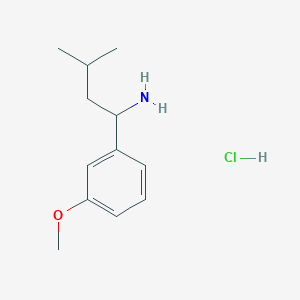![molecular formula C18H20N2O5 B1471588 diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-88-0](/img/structure/B1471588.png)
diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Descripción general
Descripción
Diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (DMPP) is a chemical compound that belongs to the class of pyrazoles. It is a white, crystalline solid with a molecular weight of 266.3 g/mol and a melting point of 120 °C. It is insoluble in water and soluble in organic solvents. DMPP has been extensively studied and has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Molecular Interactions and Supramolecular Structures
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates the ability to form stable complexes with dopamine and amphetamines, as evidenced by crystal structure analysis showing a double helical supramolecular structure when complexed with amphetamines. This highlights its potential as an amphiphilic receptor for these compounds, suggesting its utility in the development of novel detection or separation methods for amphetamines and dopamine (Reviriego et al., 2006).
Chemical Synthesis and Structural Analysis
Research on the transformations of dialkyl acetone-1,3-dicarboxylates has led to the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles, demonstrating the versatility of diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate derivatives in organic synthesis. These findings contribute to the broader understanding of pyrazole derivatives in synthetic organic chemistry and their potential applications in creating more complex organic molecules (Zupančič et al., 2008).
Biological Activity and Potential Therapeutics
Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, have shown to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This suggests potential therapeutic applications of these compounds in cancer treatment, highlighting the importance of this compound derivatives in medicinal chemistry research (Zheng et al., 2011).
Propiedades
IUPAC Name |
diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-24-17(22)14-10-15(18(23)25-5-2)20(19-14)11-16(21)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMSDKUGXPRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




